2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 involves chemical reactions with a range of reagents and solvents. The synthesis process involves the reaction of 2-Thiohydantoin with carbon disulfide and hydrazine hydrate.Molecular Structure Analysis
The molecular formula of 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 is C5H7N3O2S. It is a light yellowish powder that is soluble in water, methanol, and ethanol.Chemical Reactions Analysis
2-Aminothiazoline-4-carboxylic Acid-13C,15N2 is identified as a key biomarker for cyanide exposure. It has been used in forensic science to detect cyanide poisoning in post-mortem blood samples.Physical and Chemical Properties Analysis
2-Aminothiazoline-4-carboxylic Acid-13C,15N2 has a molecular weight of 177.20 g/mol. This compound is a light yellowish powder that is soluble in water, methanol, and ethanol. It has a melting point of 204-206°C.Scientific Research Applications
Biomarker for Cyanide Poisoning
rac 2-Aminothiazoline-4-carboxylic Acid-13C,15N2 (ATCA) is identified as a key biomarker for cyanide exposure. It has been used in forensic science to detect cyanide poisoning in post-mortem blood samples. A novel LC-MS/MS method has been developed for quantitative analysis of ATCA in such specimens, demonstrating its utility in forensic investigations (Giebułtowicz et al., 2016). Similarly, another study focused on the development of magnetic carbon nanotubes for micro solid phase extraction of ATCA from biological samples, enhancing the efficiency of extracting this biomarker from complex matrices (Li, Petrikovics, & Yu, 2019).
Diagnostic and Forensic Value
Research has also been conducted to understand the plasma persistence of ATCA in animal models. This is important for evaluating its diagnostic and forensic value as a biomarker for cyanide exposure. A study involving rats showed that ATCA concentration decreased rapidly in the plasma but remained detectable at significant levels for an extended period, providing valuable insights for its use in toxicology and forensic science (Petrikovics et al., 2012).
Analytical Chemistry and Detection Methods
Advancements in analytical chemistry have led to the development of various methods for the detection and quantification of ATCA. For instance, gas chromatography-mass spectrometry (GC-MS) has been employed for this purpose, as evidenced by a study that developed a specific method for identifying and quantifying ATCA in urine and plasma, highlighting its potential as a cyanide biomarker (Logue et al., 2005). Another study described the synthesis and characterization of molecularly imprinted material for selective extraction of ATCA, demonstrating its potential in post-mortem whole blood analysis (Luliński et al., 2015).
Mechanism of Action
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Future Directions
Properties
IUPAC Name |
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXSBIFWDAFMB-VMGGCIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([15N]=[13C](S1)[15NH2])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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